1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
Brand Name: Vulcanchem
CAS No.: 118564-56-0
VCID: VC0051832
InChI: InChI=1S/C19H30N2O/c1-5-17(21-10-8-6-7-9-11-21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22)
SMILES: CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2
Molecular Formula: C19H30N2O
Molecular Weight: 302.5 g/mol

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-

CAS No.: 118564-56-0

Main Products

VCID: VC0051832

Molecular Formula: C19H30N2O

Molecular Weight: 302.5 g/mol

1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- - 118564-56-0

CAS No. 118564-56-0
Product Name 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
Molecular Formula C19H30N2O
Molecular Weight 302.5 g/mol
IUPAC Name 2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide
Standard InChI InChI=1S/C19H30N2O/c1-5-17(21-10-8-6-7-9-11-21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22)
Standard InChIKey PIRAZAGTGLMJDK-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2
Canonical SMILES CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2
Solubility 41 [ug/mL]
Synonyms 2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide
PubChem Compound 2827835
Last Modified Nov 11 2021
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